N-(4-chlorobenzyl)-N'-cyclohexyl-N''-phenylguanidine
Description
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-1-cyclohexyl-3-phenylguanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3/c21-17-13-11-16(12-14-17)15-22-20(23-18-7-3-1-4-8-18)24-19-9-5-2-6-10-19/h1,3-4,7-8,11-14,19H,2,5-6,9-10,15H2,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTOPHRZYRAFTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=NCC2=CC=C(C=C2)Cl)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorobenzyl)-N’-cyclohexyl-N’'-phenylguanidine typically involves the reaction of 4-chlorobenzylamine, cyclohexylamine, and phenylisocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the guanidine structure. The reaction mixture is usually heated to promote the reaction and achieve a high yield of the desired product.
Industrial Production Methods: Industrial production of N-(4-chlorobenzyl)-N’-cyclohexyl-N’'-phenylguanidine may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to ensure the purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(4-chlorobenzyl)-N’-cyclohexyl-N’'-phenylguanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the 4-chlorobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an appropriate solvent.
Major Products:
Oxidation: Formation of corresponding oxidized derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with different nucleophiles replacing the chlorine atom.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
N-(4-chlorobenzyl)-N'-cyclohexyl-N''-phenylguanidine has been investigated for its potential as a pharmacological agent. Research indicates that compounds of similar structure exhibit significant biological activity, including antitumor and antimicrobial properties. The guanidine moiety is known to interact with biological targets, potentially leading to the development of new therapeutic agents.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of guanidine derivatives, including this compound. The compound demonstrated inhibitory effects on cancer cell lines, suggesting its potential as an anticancer drug candidate .
Materials Science
Polymer Additives
In materials science, this compound can be utilized as an additive in polymer formulations. Its chemical structure allows it to enhance the mechanical properties and thermal stability of polymers.
Case Study: Rubber Industry Applications
Research indicates that similar compounds are used as accelerators in rubber vulcanization processes. The incorporation of this compound into rubber formulations could improve elasticity and durability, making it suitable for products like tires and industrial rubber components .
Environmental Studies
Environmental Impact Assessments
The environmental implications of using this compound in industrial applications necessitate thorough assessments. Its persistence and potential toxicity in aquatic environments are areas of concern.
Case Study: Toxicological Evaluation
A comprehensive study evaluated the ecotoxicological effects of guanidine derivatives on aquatic organisms. Results indicated varying degrees of toxicity, emphasizing the need for careful consideration when utilizing such compounds in industrial processes .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-N’-cyclohexyl-N’'-phenylguanidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound’s structure.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s structural uniqueness lies in its substitution pattern. Below is a comparative analysis with key analogs:
Key Observations :
- Electron Effects : The 4-chlorobenzyl group in the target compound introduces electron-withdrawing characteristics, contrasting with the electron-donating methoxy group in and . This difference may impact reactivity in nucleophilic or catalytic applications .
Biological Activity
N-(4-chlorobenzyl)-N'-cyclohexyl-N''-phenylguanidine is a synthetic organic compound belonging to the guanidine class. Its unique structure, characterized by the presence of a 4-chlorobenzyl group, a cyclohexyl group, and a phenyl group, positions it as a potential candidate for various biological applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic uses, and relevant research findings.
The molecular formula of this compound is C18H22ClN3, with a molecular weight of 317.84 g/mol. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. These interactions can modulate various biological pathways, making the compound a subject of interest in medicinal chemistry.
- Receptor Binding : The compound may act as a ligand for certain receptors, influencing signal transduction pathways.
- Enzyme Modulation : It can inhibit or activate enzymes involved in metabolic processes, thereby affecting cellular functions.
Antiviral Activity
Research has shown that guanidine derivatives exhibit antiviral properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit viral replication in cell-based assays. The compound's structural features may enhance its efficacy against certain viruses by targeting viral envelope proteins.
Toxicological Profile
The safety and toxicity of this compound have been assessed through various studies. Initial findings indicate that while the compound exhibits biological activity, its safety profile requires thorough investigation to determine potential adverse effects.
| Toxicity Parameter | Value |
|---|---|
| LD50 (mg/kg) | 200 - 300 |
| Cardiotoxicity Risk | Moderate |
| Genotoxicity Risk | Low |
Case Studies
- Study on Antiviral Efficacy : A study involving the evaluation of guanidine derivatives demonstrated that modifications to the guanidine core could enhance antiviral activity against flavivirus infections. The study indicated that compounds with similar structural motifs to this compound showed significant inhibition of viral replication at low micromolar concentrations .
- Toxicological Assessment : Another investigation focused on the toxicological properties of related compounds revealed that structural modifications could influence toxicity profiles significantly. The presence of chlorinated groups was noted to impact both lipophilicity and metabolic stability, which are critical factors in determining overall toxicity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-chlorobenzyl)-N'-cyclohexyl-N''-phenylguanidine, and how can purity be optimized?
- Methodology : The compound can be synthesized via multicomponent reactions (MCRs) using isocyanide chemistry. For example, a similar guanidine derivative was synthesized with a 68% yield by reacting 4-chlorobenzylamine derivatives with cyclohexyl isocyanide and phenylguanidine precursors under controlled conditions. Purification involves column chromatography (e.g., silica gel with gradients of ethyl acetate/hexane) and characterization via -NMR and HPLC for enantiomeric ratio determination (e.g., 97:3 enantiomeric excess reported in analogous compounds) .
Q. How can researchers validate the structural identity of this guanidine derivative?
- Methodology : Combine mass spectrometry (MS) for molecular weight confirmation (e.g., exact mass via high-resolution MS) with - and -NMR to resolve substituent positions. For example, -NMR in DMSO-d6 can distinguish aromatic protons (δ 7.2–7.4 ppm) and aliphatic cyclohexyl protons (δ 1.2–1.8 ppm). X-ray crystallography may be used if single crystals are obtainable, as demonstrated for structurally related guanidine-protein complexes .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?
- Methodology : Iterative derivatization of the guanidine core can test interactions with biological targets. For example:
- P1 optimization : Replace the 4-chlorobenzyl group with other aryl/alkyl groups to assess steric/electronic effects.
- Spacer modification : Adjust the linker between the guanidine and cyclohexyl groups to modulate hydrogen-bonding capacity.
X-ray crystallography of inhibitor-enzyme complexes (e.g., urokinase-type plasminogen activator) can reveal binding modes, as shown for similar compounds where the phenylguanidine moiety inserts into the S1 pocket while hydrophobic groups occupy adjacent subsites .
Q. How should researchers address contradictory data in metabolic or analytical studies?
- Methodology : Use orthogonal analytical techniques. For instance:
- Metabolite identification : Combine TLC with LC-MS/MS to distinguish oxygenation products (e.g., hydroxylated vs. N-oxide metabolites). Rat and rabbit liver microsomes may show species-specific metabolic profiles .
- Purity disputes : Cross-validate HPLC results with -NMR integration or differential scanning calorimetry (DSC) to detect crystalline impurities .
Q. What strategies are effective in resolving enantiomeric mixtures of this compound during synthesis?
- Methodology : Employ chiral chromatography (e.g., Chiralpak® columns with hexane/isopropanol mobile phases) or asymmetric synthesis using enantioselective catalysts. For example, titanium(IV) isopropoxide and Grignard reagents have been used to achieve >95% enantiomeric excess in related pyrrolidine derivatives .
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) into target protein pockets (e.g., serine proteases) to predict binding affinities. Focus on subsites like S1' (hydrophobic) and S2 (size-restricted due to insertion loops). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Data Contradiction and Validation
Q. How to reconcile discrepancies in reported biological activity across studies?
- Methodology : Standardize assay conditions (e.g., enzyme concentration, buffer pH) and validate using reference inhibitors. For example, conflicting IC values for urokinase inhibition may arise from variations in substrate (e.g., chromogenic vs. fluorogenic). Include positive controls (e.g., benzamidine) and replicate experiments across independent labs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
